A Comprehensive Technical Guide to the Synthesis and Characterization of 4-hydroxy-5-nitropyridazin-3(2H)-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-hydroxy-5-nitropyridazin-3(2H)-one
This guide provides an in-depth exploration of the synthesis and characterization of 4-hydroxy-5-nitropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The pyridazinone scaffold is a well-established pharmacophore found in various agents with diverse biological activities, including potential antiviral and antibacterial properties.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles and supported by robust analytical characterization methodologies.
Introduction to Pyridazinone Scaffolds and the Target Compound
Pyridazinone derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their unique structural features allow them to interact with a wide range of biological targets. Phenyl-substituted 4-hydroxypyridazin-3(2H)-ones, for instance, have been investigated as inhibitors of influenza A endonuclease.[2][3][4] The introduction of a nitro group onto the pyridazinone ring, as in the case of 4-hydroxy-5-nitropyridazin-3(2H)-one, can significantly modulate the compound's electronic properties, solubility, and potential for biological interactions. This modification is a common strategy in medicinal chemistry to enhance potency or alter the pharmacokinetic profile of a lead compound.
The target molecule, 4-hydroxy-5-nitropyridazin-3(2H)-one (CAS No: 2854-59-3), possesses a molecular formula of C₄H₃N₃O₄ and a molecular weight of 157.08 g/mol .[5] Its structure combines the key features of a hydroxyl group, a lactam moiety, and a nitro group, making it a versatile intermediate for further chemical elaboration.
Synthesis Pathway: Nitration of 4-hydroxypyridazin-3(2H)-one
The most direct and chemically sound approach for the synthesis of 4-hydroxy-5-nitropyridazin-3(2H)-one is the electrophilic nitration of the precursor, 4-hydroxypyridazin-3(2H)-one.
Mechanistic Rationale and Causality
The synthesis relies on the principle of electrophilic aromatic substitution. The pyridazinone ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated by the hydroxyl group to undergo nitration. The reaction employs a classic nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
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Role of Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This is a crucial step, as nitric acid alone is not a sufficiently strong electrophile to nitrate the heterocyclic ring efficiently.
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Temperature Control: The nitration of aromatic and heterocyclic compounds is a highly exothermic process.[6] Maintaining a low temperature (typically 0-10 °C) is critical for several reasons:
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Selectivity: It helps to prevent over-nitration, which could lead to the formation of dinitro- or other unwanted byproducts.
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Safety: It mitigates the risk of a runaway reaction.
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Stability: It prevents the degradation of the starting material and the product under harsh acidic conditions.
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Experimental Workflow Diagram
Caption: Synthesis workflow for 4-hydroxy-5-nitropyridazin-3(2H)-one.
Detailed Synthesis Protocol
Materials:
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4-hydroxypyridazin-3(2H)-one
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Deionized Water
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Ethanol
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Crushed Ice
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
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Substrate Addition: Slowly add 4-hydroxypyridazin-3(2H)-one to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
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Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
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Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material via the dropping funnel. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product.
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Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
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Drying: Dry the crude product in a vacuum oven at 50-60 °C.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g., an ethanol/water mixture) to yield the pure 4-hydroxy-5-nitropyridazin-3(2H)-one as a solid.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physical Properties
A key indicator of purity is the melting point. The literature value for 4-hydroxy-5-nitropyridazin-3(2H)-one is a decomposition temperature of 242 °C.[5] A sharp melting point close to this value suggests a high degree of purity.
Spectroscopic and Chromatographic Analysis
The following techniques are indispensable for structural elucidation and purity confirmation.
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¹H NMR Spectroscopy: Provides information on the number and chemical environment of protons. For 4-hydroxy-5-nitropyridazin-3(2H)-one in a solvent like DMSO-d₆, one would expect to see a singlet for the remaining proton on the pyridazinone ring. The protons of the hydroxyl and N-H groups will likely appear as broad singlets, and their chemical shifts can be concentration-dependent.
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¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their electronic environments. The spectrum should show four distinct signals corresponding to the four carbon atoms in the heterocyclic ring, including the carbonyl carbon at a characteristic downfield shift.
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Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), C=O stretch (lactam, ~1650-1680 cm⁻¹), and asymmetric/symmetric N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹).
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the molecule (calculated C₄H₃N₃O₄: 157.0124).
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High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like TFA) and UV detection would be appropriate. A single sharp peak indicates high purity.
Summary of Characterization Data
| Parameter | Technique | Expected/Literature Value | Purpose |
| Melting Point | Melting Point Apparatus | 242 °C (decomposes)[5] | Purity Assessment |
| Molecular Weight | Mass Spectrometry (MS) | 157.08 (Nominal); 157.0124 (Exact) | Identity Confirmation |
| ¹H NMR | NMR Spectroscopy | Singlet for ring proton; broad singlets for OH/NH | Structural Elucidation |
| ¹³C NMR | NMR Spectroscopy | Four distinct carbon signals | Structural Elucidation |
| Key IR Bands | FT-IR Spectroscopy | ~3300 (O-H/N-H), ~1670 (C=O), ~1540 & ~1360 (NO₂) cm⁻¹ | Functional Group ID |
| Purity | HPLC | >98% (typical target) | Purity Quantification |
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the final product.
Conclusion
This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of 4-hydroxy-5-nitropyridazin-3(2H)-one. The described protocol, based on electrophilic nitration, is a standard and scalable procedure. The causality behind each experimental step has been explained to provide a deeper understanding for the practicing scientist. The multi-technique approach to characterization ensures a self-validating system, confirming the identity, structure, and purity of the target compound with a high degree of confidence. This foundational work enables further exploration of this molecule and its derivatives in various drug discovery and development programs.
References
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MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]1]
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PubMed. (2000). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. Retrieved from [Link]]
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PubMed. (2014). Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease. Retrieved from [Link]2]
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National Center for Biotechnology Information. (n.d.). Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. Retrieved from [Link]3]
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Chemdad. (n.d.). 4-HYDROXY-5-NITROPYRIDAZIN-3(2H)-ONE. Retrieved from [Link]5]
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Figshare. (2015). Phenyl Substituted 4‑Hydroxypyridazin-3(2H)‑ones and 5‑Hydroxypyrimidin-4(3H)‑ones: Inhibitors of Influenza A Endonuclease. Retrieved from [Link]4]
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ResearchGate. (n.d.). Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4- One using Various Nitration Agents. Retrieved from [Link]6]
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